WYE-354 is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR) []. It has been investigated for its potential in reversing multidrug resistance (MDR) in cancer cells [].
Mechanism of Action
WYE-354 acts as an inhibitor of mTOR, a key protein involved in cell growth and proliferation []. The study suggests that WYE-354 is a substrate of the ABCB1 transporter, a protein responsible for pumping drugs out of cells, thereby contributing to MDR []. WYE-354 may compete with other chemotherapeutic drugs for the ABCB1 transporter substrate binding site, increasing the intracellular accumulation of those drugs [].
Future Directions
Further research is needed to fully elucidate the interactions of WYE-354 with the ABCB1 transporter and its potential applications in other contexts. The study suggests investigating alternative mTOR inhibitors that are not substrates for ABCB1 to overcome MDR in cancer cells [].
Related Compounds
Everolimus (RAD001)
Compound Description: Everolimus is an orally available inhibitor of mTORC1, a protein complex that plays a key role in cell growth, proliferation, and survival. It has shown activity in various cancers, including Waldenstrom's macroglobulinemia [, ], mantle cell lymphoma [], and myelofibrosis []. Everolimus has been combined with other agents, such as bortezomib and rituximab [], and exemestane [], to enhance its efficacy.
Relevance: Although the specific structure of WYE-354 is not provided in the papers, it is described as an "effective and specific mTOR inhibitor" []. Everolimus, also a potent mTOR inhibitor, shares this mechanism of action with WYE-354. Both compounds target the mTOR pathway, albeit with potential variations in their specific binding sites or downstream effects.
Temsirolimus
Compound Description: Temsirolimus is an intravenously administered mTOR inhibitor that inhibits both mTORC1 and mTORC2 complexes. It has demonstrated activity in several malignancies, including advanced solid tumors [, ], mantle cell lymphoma [], and Ewing's sarcoma family tumors []. Temsirolimus has also been investigated in combination therapies, showing potential benefits when combined with cixutumumab [], bevacizumab, and cetuximab [].
Ridaforolimus
Compound Description: Ridaforolimus is another mTOR inhibitor investigated in combination with dalotuzumab, an anti-IGF1R antibody. Preclinical studies showed enhanced pathway inhibition with this combination, and a phase I study demonstrated promising clinical activity in advanced cancers, particularly ER+/high-proliferative breast cancer [].
Vistusertib (V)
Compound Description: Vistusertib is a small-molecule ATP competitive inhibitor of both mTORC1 and mTORC2 complexes. It has been investigated in combination with anastrozole in patients with hormone receptor-positive advanced/metastatic endometrial carcinoma, showing clinically meaningful improvement in 8w-PFR and median PFS [].
Sirolimus
Compound Description: Sirolimus, originally developed for immunosuppression in organ transplantation, is an mTOR inhibitor that has shown anti-tumor activity. It has been explored in combination with vorinostat in refractory Hodgkin lymphoma patients []. Additionally, its combination with nanoparticle albumin-bound paclitaxel has been studied in advanced cancers [].
GDC-0980
Compound Description: GDC-0980 is a dual PI3K/mTOR inhibitor investigated in advanced endometrial carcinoma []. It has shown clinical activity in patients with mesothelioma and adrenal cell carcinoma [].
AP23573
Compound Description: AP23573 is a non-prodrug rapamycin analog that potently inhibits mTOR [, ]. Preclinical studies demonstrated potent inhibition of proliferation in human tumor cell lines, and it elicited antitumor activity in xenograft animal models.
Torin-2
Compound Description: Torin-2 is a potent ATP competitive mTOR inhibitor that targets both mTORC1 and mTORC2. This new class of inhibitor has shown promising activity in preclinical studies of B-precursor acute lymphoblastic leukemia (B-pre ALL) [].
NVP-BEZ235
Compound Description: NVP-BEZ235 is a dual PI3K/mTOR inhibitor that has shown efficacy in preclinical models and is currently being evaluated in clinical trials for various cancers [, , , ]. It has demonstrated antitumor activity in experimental gastric cancer in combination with nab-paclitaxel [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ergosteryl 3-beta-D-glucoside is the ergosterol analogue of a sterol 3-beta-D-glucoside. It has a role as a metabolite and a Saccharomyces cerevisiae metabolite. It is a sterol 3-beta-D-glucoside and a monosaccharide derivative. It derives from an ergosterol. ergosteryl 3-beta-D-glucoside is a natural product found in Ophiocordyceps sinensis and Chaetomium cochliodes with data available.